ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate
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Overview
Description
The compound “ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate” is a complex organic molecule . It is related to the class of compounds known as benzo[de]isoquinolines .
Physical and Chemical Properties Analysis
The specific physical and chemical properties of this compound are not provided in the search results .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate have been reported, focusing on their potential antimicrobial properties. For instance, novel quinazolines have been synthesized and screened for antibacterial and antifungal activities, showcasing the importance of such compounds in the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Molecular Docking and Theoretical Studies
Molecular docking and theoretical studies, including FT-IR and FT-Raman spectra analysis, have been conducted to understand the stability and molecular structure of related compounds. Such studies help identify potential sites for nucleophilic attack, predicting the compound's reactivity and interaction with biological targets (El-Azab et al., 2016).
Cytotoxicity and Anticancer Potential
Research has also explored the cytotoxicity and potential anticancer activity of related compounds. By synthesizing novel heterocycles and testing them against various cancer cell lines, these studies contribute to the discovery of new therapeutic agents with specific anticancer properties (Saleh et al., 2020).
Solubility and Application in Dye Synthesis
The solubility of disperse azo dyes related to the compound has been measured in supercritical carbon dioxide, highlighting the application of such compounds in the synthesis of dyes with specific solubility characteristics for industrial applications (Hojjati et al., 2008).
Development of Bioactive Molecules
The compound's framework has been utilized in the development of bioactive molecules, particularly in synthesizing fluoro-substituted benzothiazoles for biological and pharmacological screening. These compounds exhibit a range of activities, including antimicrobial and anti-inflammatory effects, showcasing the versatility of the compound's core structure in medicinal chemistry (Patel et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[[5-[(1,3-dioxobenzo[de]isoquinolin-2-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4S/c1-2-33-21(30)15-34-25-27-26-20(29(25)17-10-4-3-5-11-17)14-28-23(31)18-12-6-8-16-9-7-13-19(22(16)18)24(28)32/h3-13H,2,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEHBYJDQCHUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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